5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethoxy group at the 6th position, and a sulfonamide group at the 3rd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonamide reagents like sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine and cyclopropylmethoxy groups contribute to the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 5-Bromo-6-cyclopropylmethoxy-nicotinic acid
Uniqueness
5-Bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the bromine atom and cyclopropylmethoxy group contribute to its overall stability and reactivity .
Properties
Molecular Formula |
C9H11BrN2O3S |
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Molecular Weight |
307.17 g/mol |
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H11BrN2O3S/c10-8-3-7(16(11,13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,13,14) |
InChI Key |
MIRFPBSUPYZEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)S(=O)(=O)N)Br |
Origin of Product |
United States |
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